molecular formula C18H13ClN2O5 B12123005 N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

N'-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide

Cat. No.: B12123005
M. Wt: 372.8 g/mol
InChI Key: VBDWADUQJOYEAV-UHFFFAOYSA-N
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Description

N'-[(4-Chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide is a synthetic carbohydrazide derivative featuring a chromene core substituted with a methoxy group at position 6 and a 4-chlorophenylcarbonyl hydrazide moiety at position 3. This compound belongs to a broader class of chromene-based derivatives, which are extensively studied for their diverse pharmacological activities, including anticonvulsant, antimicrobial, and anticancer properties . The presence of the 4-chlorophenyl group and carbohydrazide functionality distinguishes it from other analogs, influencing its electronic properties and intermolecular interactions .

Properties

Molecular Formula

C18H13ClN2O5

Molecular Weight

372.8 g/mol

IUPAC Name

N'-(4-chlorobenzoyl)-6-methoxy-2-oxochromene-3-carbohydrazide

InChI

InChI=1S/C18H13ClN2O5/c1-25-13-6-7-15-11(8-13)9-14(18(24)26-15)17(23)21-20-16(22)10-2-4-12(19)5-3-10/h2-9H,1H3,(H,20,22)(H,21,23)

InChI Key

VBDWADUQJOYEAV-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=C1)OC(=O)C(=C2)C(=O)NNC(=O)C3=CC=C(C=C3)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide typically involves multiple steps. One common method includes the reaction of 6-methoxy-2-oxo-2H-chromene-3-carbohydrazide with 4-chlorobenzoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of automated reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the synthesis. Solvent recovery and recycling are also implemented to reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The carbonyl group can be reduced to form an alcohol.

    Substitution: The chlorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of 6-hydroxy-2-oxo-2H-chromene-3-carbohydrazide.

    Reduction: Formation of 6-methoxy-2-hydroxy-2H-chromene-3-carbohydrazide.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its antimicrobial and antifungal properties.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials and coatings.

Mechanism of Action

The mechanism of action of N’-[(4-chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, its anti-inflammatory activity may be due to the inhibition of cyclooxygenase enzymes, reducing the production of pro-inflammatory mediators.

Comparison with Similar Compounds

Substituent Variations on the Aromatic Ring

The 4-chlorophenyl group in the target compound is a key structural feature. Comparisons with related derivatives highlight the impact of substituent electronic and steric effects:

Compound Name Substituent(s) on Phenyl Ring Key Properties/Effects Reference
N-(4-Bromophenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Bromo Increased polarizability; potential enhanced halogen bonding
N-(4-Ethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 4-Ethoxy Electron-donating group; improved solubility
N-(2,4-Dimethoxyphenyl)-6-methoxy-2-oxo-2H-chromene-3-carboxamide 2,4-Dimethoxy Enhanced electron density; altered H-bonding capacity
N'-[(4-Chlorophenyl)carbonyl]-6-methoxy-2-oxo-2H-chromene-3-carbohydrazide 4-Chloro Electron-withdrawing; increased stability and lipophilicity

Key Observations :

  • Electron-withdrawing groups (e.g., 4-Cl, 4-Br) enhance stability and lipophilicity but may reduce aqueous solubility.
  • Electron-donating groups (e.g., 4-OEt, 2,4-diOMe) improve solubility and modulate hydrogen-bonding interactions .

Functional Group Modifications

The carbohydrazide (-CONHNHCO-) group in the target compound differs from carboxamide (-CONHR) or hydrazone (-NHN=CH-) functionalities in analogs:

Compound Name Functional Group Biological Relevance Reference
N-(4-Methoxyphenethyl)-2-oxo-2H-chromene-3-carboxamide Carboxamide (-CONHR) Simplified H-bonding profile; moderate activity
N'-(4-Chlorobenzylidene)-2-oxo-2H-chromene-3-carbohydrazide Hydrazone (-NHN=CH-) Anticonvulsant activity in mice models
This compound Carbohydrazide (-CONHNHCO-) Enhanced metal-chelating potential; robust H-bonding

Key Observations :

  • Carbohydrazides exhibit superior metal-chelating capabilities, as demonstrated in metal complex studies .
  • Hydrazones are often associated with anticonvulsant activity, suggesting the target compound may share similar pharmacological pathways .

Key Observations :

  • The 4-chloro substituent is recurrent in anticonvulsant leads, suggesting its critical role in target engagement .
  • Chromene-carbohydrazides may exhibit dual functionality as pharmacophores and metal chelators .

Physicochemical Data

Property Target Compound N-(2,4-Dimethoxyphenyl) Analog
Molecular Weight ~375 g/mol (estimated) 355.34 g/mol
Predicted pKa ~10.7 (similar to analogs) 10.73
Solubility Low (lipophilic 4-Cl group) Moderate (polar 2,4-diOMe substituents)

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